molecular formula C15H22N2O5S2 B2722314 4-(benzenesulfonyl)-8-(ethanesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-36-1

4-(benzenesulfonyl)-8-(ethanesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2722314
CAS No.: 898408-36-1
M. Wt: 374.47
InChI Key: QYUXPZJJHVXGCE-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-8-(ethanesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane ( 898408-36-1) is a chemical compound with the molecular formula C15H22N2O5S2 and a molecular weight of 374.48 g/mol . This spirocyclic compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, a structure of significant interest in medicinal chemistry. Spirocyclic scaffolds similar to this one are key subjects in pharmaceutical research, particularly in the development of ligands for sigma-1 receptors, which are relevant for central nervous system targets and potential brain imaging agents . The compound is offered with a purity of 90% or higher and is available for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(benzenesulfonyl)-8-ethylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S2/c1-2-23(18,19)16-10-8-15(9-11-16)17(12-13-22-15)24(20,21)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUXPZJJHVXGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-8-(ethanesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, followed by the introduction of the ethylsulfonyl and phenylsulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-8-(ethanesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl groups or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl groups can yield sulfone derivatives, while reduction can produce corresponding sulfides or other reduced forms.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of compounds similar to 4-(benzenesulfonyl)-8-(ethanesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exhibit antiviral properties. A notable study demonstrated that such compounds can inhibit HIV integrase, suggesting their potential as therapeutic agents in antiviral treatments .

Anticancer Properties

The compound's structure allows it to interact with biological macromolecules, potentially leading to anticancer effects. It has been observed in preclinical studies that related spirocyclic compounds can induce apoptosis in cancer cells, making them candidates for further exploration in cancer therapy .

Polymer Chemistry

Due to its unique structure, 4-(benzenesulfonyl)-8-(ethanesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can be utilized as a building block in polymer synthesis. The sulfonyl groups enhance the solubility and thermal stability of polymers, which can be beneficial for developing advanced materials with specific properties .

Case Study 1: Antiviral Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonyl-containing compounds based on the structure of 4-(benzenesulfonyl)-8-(ethanesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane. These compounds were tested for their ability to inhibit HIV integrase activity, showing promising results that warrant further investigation into their mechanism of action and therapeutic potential .

Case Study 2: Polymer Synthesis

A research group focused on the application of this compound in creating novel polymeric materials. They reported that incorporating sulfonyl groups into polymer backbones significantly improved mechanical properties and thermal stability. The findings were published in a materials science journal, emphasizing the versatility of this compound in material applications .

Data Tables

Application AreaKey FindingsReferences
Antiviral ActivityInhibition of HIV integrase
Anticancer PropertiesInduction of apoptosis in cancer cells
Polymer ChemistryEnhanced solubility and thermal stability

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-8-(ethanesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The sulfonyl groups can participate in various chemical interactions, such as hydrogen bonding and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to the observed effects.

Comparison with Similar Compounds

4-[(4-Methoxyphenyl)sulfonyl]-8-(Methylsulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]decane

  • Substituents :
    • Position 4: 4-Methoxyphenylsulfonyl (electron-donating methoxy group).
    • Position 8: Methylsulfonyl.
  • Molecular Formula : C₁₅H₂₂N₂O₆S₂ .
  • Molecular Weight : 390.469 g/mol.
  • Key Differences vs. Target Compound: The 4-methoxyphenyl group enhances solubility due to polarity but reduces electrophilicity compared to the unsubstituted benzenesulfonyl group in the target compound.

Cyclopropyl[8-(6-Fluoro-2-Pyridinyl)-1-Oxa-4,8-Diazaspiro[4.5]dec-4-yl]Methanone

  • Substituents :
    • Position 4: Cyclopropanecarbonyl (rigid, three-membered ring).
    • Position 8: 6-Fluoro-2-pyridinyl (aromatic heterocycle with fluorine substituent).
  • Molecular Formula: Not explicitly provided, but inferred to include C, H, N, O, F.
  • Key Differences vs. Target Compound :
    • Replacement of sulfonyl groups with a carbonyl and pyridine ring introduces hydrogen-bonding capability and aromatic π-π interactions.
    • Fluorine’s electronegativity may enhance binding affinity to biological targets .

4-(4-Chlorobenzenesulfonyl)-8-(4-Ethoxybenzoyl)-1-Oxa-4,8-Diazaspiro[4.5]decane

  • Substituents :
    • Position 4: 4-Chlorobenzenesulfonyl (electron-withdrawing chlorine).
    • Position 8: 4-Ethoxybenzoyl (electron-donating ethoxy group).
  • Key Differences vs. Target Compound :
    • Chlorine increases electrophilicity and stability, while ethoxy enhances lipophilicity.
    • Benzoyl vs. ethanesulfonyl at position 8 alters hydrogen-bond acceptor capacity .

8-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-4-(Thiophene-2-Carbonyl)-1-Oxa-4,8-Diazaspiro[4.5]decane

  • Substituents :
    • Position 4: Thiophene-2-carbonyl (sulfur-containing heterocycle).
    • Position 8: 3-Chloro-5-(trifluoromethyl)pyridinyl.
  • Molecular Formula : C₁₈H₁₇ClF₃N₃O₂S.
  • Molecular Weight : 431.900 g/mol.
  • Key Differences vs. Target Compound :
    • Trifluoromethyl (CF₃) group increases metabolic stability and lipophilicity.
    • Thiophene’s electron-rich system may facilitate unique binding interactions compared to sulfonyl groups .

8-(2,5-Dimethylbenzenesulfonyl)-4-(4-Methylbenzenesulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]decane

  • Substituents :
    • Position 4: 4-Methylbenzenesulfonyl.
    • Position 8: 2,5-Dimethylbenzenesulfonyl.
  • Molecular Formula : C₂₂H₂₈N₂O₅S₂.
  • Molecular Weight : 464.5981 g/mol.
  • Key Differences vs. Dual sulfonyl groups mirror the target compound but with added alkyl substitutions .

Biological Activity

4-(benzenesulfonyl)-8-(ethanesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex spirocyclic structure characterized by the presence of sulfonyl groups. The general synthetic route involves several key steps:

  • Formation of the Spirocyclic Core : Starting materials typically include sulfonyl chlorides and amines.
  • Introduction of Functional Groups : Ethylsulfonyl and phenylsulfonyl groups are introduced through substitution reactions.
  • Optimization for Industrial Production : Techniques such as continuous flow reactors are often employed to enhance yield and scalability.

The biological activity of 4-(benzenesulfonyl)-8-(ethanesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonyl groups can engage in hydrogen bonding and covalent interactions with enzymes, potentially modulating their activity.
  • Receptor Interaction : The compound may influence receptor-mediated pathways, which can lead to therapeutic effects.

Case Studies and Research Findings

  • Soluble Epoxide Hydrolase (sEH) Inhibition : Research indicates that derivatives of diazaspiro compounds exhibit potent inhibition of sEH, which plays a significant role in regulating blood pressure. In vivo studies demonstrated that certain derivatives reduced blood pressure in spontaneously hypertensive rats without significant effects on normotensive rats .
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation through modulation of immune responses, highlighting the potential for therapeutic applications in inflammatory diseases .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of this compound on various cancer cell lines suggest that it may induce apoptosis, although further studies are needed to elucidate the underlying mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-(benzenesulfonyl)-8-(ethanesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, it is helpful to compare it with structurally similar compounds:

Compound NameBiological ActivityMechanism
Trifluoromethyl phenyl sulfoneNucleophilic agentReacts with electrophiles
1,7-Dioxaspiro[5.5]undecaneAnti-inflammatoryModulates immune response

The unique combination of ethylsulfonyl and phenylsulfonyl groups in this compound enhances its reactivity and potential biological applications compared to these similar compounds.

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